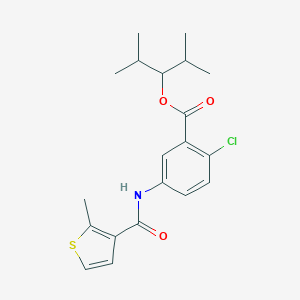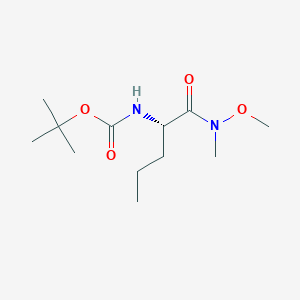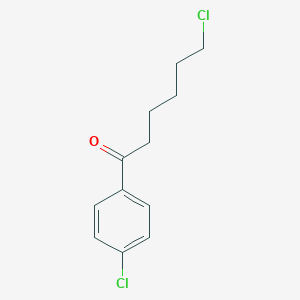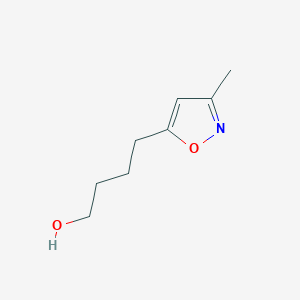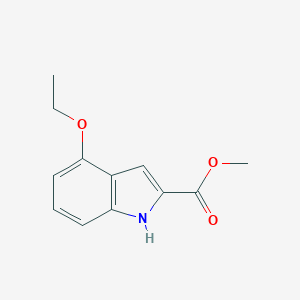
methyl 4-ethoxy-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-ethoxy-1H-indole-2-carboxylate (MEC) is an indole-based compound that has been widely studied for its potential applications in scientific research. It is a versatile compound that has been used in a variety of laboratory experiments, including those involving the synthesis of pharmaceuticals, the study of the mechanisms of action of drugs, and the investigation of the biochemical and physiological effects of drugs. MEC is also a valuable tool for studying the structure-activity relationships of compounds in drug discovery and development.
Scientific Research Applications
Synthesis and Structural Elucidation
Methyl 4-ethoxy-1H-indole-2-carboxylate is utilized in the synthesis of conformationally constrained tryptophan derivatives for peptide and peptoid conformation elucidation studies. These derivatives are designed to limit the conformational flexibility of the side chain, facilitating further derivatization while keeping amine and carboxylic acid groups free (Horwell et al., 1994).
Alkylation and Amidification Reactions
It acts as an alkylating agent with nucleophiles, showing sensitivity to steric effects in reactions, as demonstrated in studies involving piperidine. This sensitivity to steric effects is highlighted by the different rates of ethylation and amidification reactions observed (Deberly et al., 1975).
Application in Fluorescence Probing
Methyl indole-4-carboxylate, a derivative, has been explored as a promising fluorescent probe for studying protein local structure and dynamics due to its emission around 450 nm with a fairly long fluorescence lifetime. It is also investigated as an infrared probe to sense local hydration environments, suggesting potential application in biophysical and biochemical research for understanding molecular interactions and environment-specific behaviors (Liu et al., 2020).
Synthetic Applications in Medicinal Chemistry
Its derivatives have been synthesized and evaluated for potential antimicrobial activities, showcasing the compound's utility as a precursor in the development of new pharmaceutical agents. The synthesis processes often involve novel methodologies leading to compounds with interesting biological properties, underscoring the significance of this compound in drug discovery and development (Kalshetty et al., 2012).
Photophysical Studies
Studies on new 4-aza-indole derivatives, including ethyl 1-((2-(2-ethoxy-2-oxoethyl)pyridin-3-yl)carbamoyl)-2-hydroxy-1H-pyrrolo-[3,2-b]pyridine-3-carboxylate, have shown unique photophysical properties like reverse solvatochromism and high quantum yield in various solvents. These findings highlight the potential of this compound derivatives for applications in labeling, sensors, and optoelectronic devices (Bozkurt & Doğan, 2018).
Mechanism of Action
Target of Action:
Methyl 4-ethoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in natural products and drugs
Biochemical Pathways:
Indoles play a crucial role in cell biology, and their derivatives exhibit various biologically vital properties. This compound could impact pathways related to cell growth, metabolism, or immune response. Specific pathways remain to be explored .
Safety and Hazards
properties
IUPAC Name |
methyl 4-ethoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-11-6-4-5-9-8(11)7-10(13-9)12(14)15-2/h4-7,13H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNUFWQWKXLZLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C=C(N2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

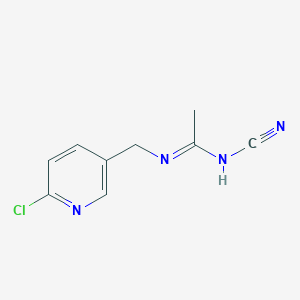
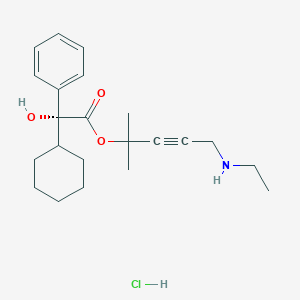
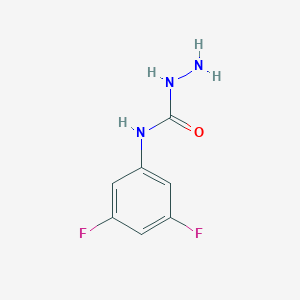
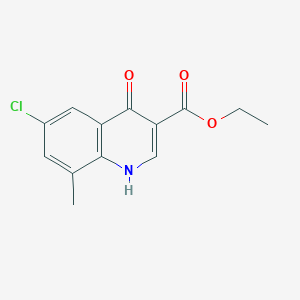
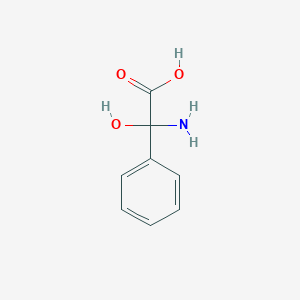
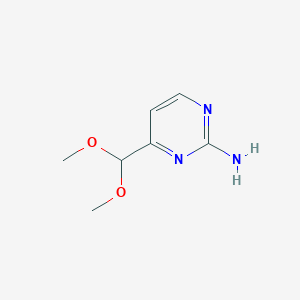
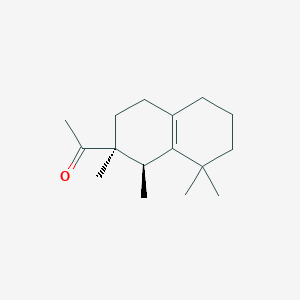
![Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B70864.png)
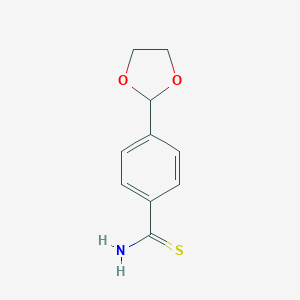
![1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B70868.png)
